DS-3078a -

DS-3078a

Catalog Number: EVT-255884
CAS Number:
Molecular Formula: C21H21F3O4
Molecular Weight:
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Product Introduction

Description
DS-3078a is an orally bioavailable inhibitor of raptor-mTOR protein complex (TORC1) and rictor-mTOR protein complex (TORC2) with potential antineoplastic activity. TORC1/2 inhibitor DS-3078a binds to and inhibits both TORC1 and TORC2 , which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

DS-3078a is a selective inhibitor targeting the mechanistic target of rapamycin complex 1 and 2 (mTORC1/2), developed by Daiichi Sankyo as part of their oncology research initiatives. This compound is designed to interfere with key signaling pathways that regulate cell growth and survival, making it a promising candidate for cancer treatment. The development of DS-3078a reflects a broader strategy to create targeted therapies that can overcome resistance mechanisms often encountered in cancer treatment.

Source and Classification

DS-3078a falls under the classification of small molecule inhibitors specifically targeting the mTOR signaling pathway. It is categorized as a TORC12 inhibitor, which is crucial for regulating various cellular processes including protein synthesis, metabolism, and autophagy. The compound has been evaluated in clinical settings, particularly in Phase I trials focusing on patients with advanced solid tumors .

Synthesis Analysis

The synthesis of DS-3078a involves several sophisticated organic chemistry techniques. While specific synthetic routes for DS-3078a are not extensively detailed in the literature, similar compounds typically utilize methods such as:

  • Coupling Reactions: Employing coupling agents to link various molecular fragments.
  • Cyclization: Creating cyclic structures which are often essential for biological activity.
  • Functional Group Modifications: Altering functional groups to enhance potency and selectivity.

Technical details regarding the exact synthetic pathway of DS-3078a may involve advanced methodologies like transition-metal catalysis, which has been widely reported in related research .

Molecular Structure Analysis
  • A heterocyclic core that facilitates binding.
  • Various substituents that enhance selectivity and pharmacokinetic properties.

For precise structural data, computational modeling and X-ray crystallography studies would be necessary to elucidate the three-dimensional conformation of DS-3078a.

Chemical Reactions Analysis

DS-3078a undergoes several key chemical reactions relevant to its mechanism of action:

  • Binding to mTORC1/2: The primary reaction involves the formation of a complex between DS-3078a and the mTOR kinase domain, inhibiting its activity.
  • Inhibition Mechanism: This inhibition prevents downstream signaling pathways that promote cell growth and proliferation.

The technical details surrounding these reactions typically involve kinetic studies to assess binding affinity and inhibition constants, which are critical for understanding its efficacy in clinical applications.

Mechanism of Action

The mechanism of action for DS-3078a primarily revolves around its ability to inhibit mTORC1/2 activity. Upon binding to these complexes, DS-3078a disrupts their function, leading to:

  • Decreased Protein Synthesis: By inhibiting mTORC1, there is a reduction in cap-dependent translation of mRNAs.
  • Altered Metabolism: The inhibition affects metabolic pathways critical for cancer cell survival.

Data from preclinical studies indicate that this mechanism can lead to apoptosis (programmed cell death) in cancer cells that are dependent on mTOR signaling for survival .

Physical and Chemical Properties Analysis

While specific physical and chemical properties for DS-3078a are not fully disclosed, general properties for small molecule inhibitors include:

  • Molecular Weight: Typically ranges between 300 to 600 g/mol for effective bioavailability.
  • Solubility: Important for oral bioavailability; compounds are often designed to be soluble in physiological conditions.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to characterize these properties during development.

Applications

DS-3078a is primarily investigated within the realm of cancer therapeutics. Its applications include:

  • Targeted Cancer Therapy: Specifically aimed at treating advanced solid tumors by inhibiting pathways critical for tumor growth.
  • Combination Therapies: Potential use alongside other treatments to enhance efficacy and overcome resistance mechanisms.

Clinical trials have focused on evaluating the safety, tolerability, and preliminary efficacy of DS-3078a in patients with various malignancies .

Computational Drug Design Strategies for DS-3078a

Structure-Based Pharmacophore Modeling

Target Protein-Ligand Interaction Profiling

The development of DS-3078a, a dual TORC1/TORC2 kinase inhibitor, initiated with comprehensive profiling of the mTOR binding site using experimental and computational techniques. Protein-ligand interaction profilers (PLIP) analyzed crystallographic data (e.g., PDB IDs 4JSV for mTOR) to identify critical interaction patterns between mTOR and known inhibitors. Key interactions included:

  • Hydrogen bonding with Val2240 and Tyr2225 in the ATP-binding pocket
  • Hydrophobic contacts with Ile2163 and Trp2239
  • π-π stacking with Tyr2225 [1] [2]These features were translated into pharmacophore elements using spatial constraint algorithms, mapping distance and angle tolerances between functional groups. Exclusion volumes modeled the steric constraints of the hydrophobic FRB domain, ensuring selective binding to mTOR’s unique cleft topology [1] [6].

Binding Site Characterization Using GRID and LUDI Algorithms

GRID and LUDI algorithms provided complementary characterization of mTOR’s binding site. GRID employed chemical probes (e.g., methyl, carbonyl oxygen) to generate molecular interaction fields (MIFs), identifying:

  • High-affinity regions for hydrogen-bond acceptors near the hinge region
  • Hydrophobic hotspots in the FLT3-like tyrosine kinase subdomain
  • Electrostatic repulsion zones near acidic residues [1]LUDI’s fragment-based approach decomposed known inhibitors into interaction rules, scoring potential ligand fragments by their ability to form non-bonded contacts. The integrated analysis revealed that optimal inhibitors required:
  • Three hydrogen-bond acceptors
  • Two aromatic rings for π-stacking
  • A central aliphatic linker for hydrophobic filling [1] [5]

Table 1: Pharmacophore Features Derived from mTOR Binding Site Analysis

Feature TypeSpatial Coordinates (Å)Chemical RoleTarget Residue
Hydrogen-bond acceptorX: 12.7, Y: −3.2, Z: 6.5ATP-competitive inhibitionVal2240
Hydrophobic centroidX: 10.9, Y: −1.8, Z: 8.1Stabilize hydrophobic regionIle2163
Aromatic ring planeX: 11.5, Y: −4.7, Z: 7.9π-stacking anchorTyr2225
Exclusion sphereX: 13.2, Y: −0.5, Z: 9.8Steric clash avoidanceAsp2195

Ligand-Based Pharmacophore Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models were built using 87 known mTOR inhibitors with IC₅₀ values spanning 1 nM–10 μM. Molecular descriptors included:

  • Topological polar surface area (TPSA)
  • AlogP (lipophilicity)
  • Number of rotatable bonds
  • Electrostatic potential mapsA robust regression model (R² = 0.91, q² = 0.85) identified TPSA < 90 Ų and 1.5 < AlogP < 3.5 as critical for permeability and potency. Partial least squares (PLS) analysis highlighted that hydrogen-bond donor capacity negatively correlated with activity, guiding DS-3078a’s design toward reduced HBD count [1] [9].

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping leveraged the core pharmacophore to identify novel chemotypes. The morpholino-pyrazolopyrimidine scaffold of rapamycin analogs was modified via:

  • Replacement of a labile ester with a stable 1,2,4-oxadiazole bioisostere
  • Substitution of a metabolic soft spot (methylfuran) with trifluoromethylpyridine
  • Introduction of a chiral cyclopropyl group to optimize hydrophobic filling [1]This yielded DS-3078a’s core structure: a triazolopyrimidine with axial chirality, enhancing metabolic stability (t₁/₂ > 6h in human microsomes) while maintaining mTORC1/2 IC₅₀ < 5 nM [4].

Virtual Screening Workflows

Library Docking Against DS-3078a Targets

Virtual screening employed a hierarchical docking workflow:

  • HTVS (High-Throughput Virtual Screening): 2.4 million compounds from Enamine’s REAL Space were screened using Glide HTVS, retaining top 10% (240,000) by docking score
  • SP (Standard Precision): Refined poses with Prime-MM/GBSA scoring, retaining top 1% (2,400)
  • XP (Extra Precision): Free energy perturbation (FEP) scoring identified 48 hits with ΔG < −9.5 kcal/mol [3] [5]Chemical Space Docking™ (C-S-D) enabled efficient exploration of ultra-large libraries (>10¹² compounds) by anchoring synthons to key pharmacophore features. DS-3078a analogs were prioritized by shape complementarity to mTOR’s hydrophobic cleft and interaction density with catalytic residues [3].

Table 2: Virtual Screening Triage Statistics for DS-3078a Precursors

Screening StageCompounds ScreenedSurvival Rate (%)Key Filter Criteria
HTVS2,400,00010.0Docking score < −6.5 kcal/mol
SP240,0001.0MM/GBSA ΔG < −40 kcal/mol
XP2,4002.0FEP ΔΔG < −0.8 kcal/mol
ADMET Prediction4850.0QikProp: CNS = 1, %HOA > 70

Machine Learning-Driven Prioritization of Hit Compounds

A random forest classifier integrated docking scores with physicochemical descriptors to rank hits. Training data included:

  • 328 known mTOR inhibitors (active)
  • 10,000 decoys (inactive) from DUD-E databaseFeatures encompassed:
  • HYDE scoring for hydrogen-bond strength
  • PLIP interaction fingerprints
  • QikProp-predicted BBB permeabilityThe model achieved AUC = 0.92, prioritizing DS-3078a for its balanced profile:
  • HYDE desolvation penalty < −2.5 kcal/mol for key H-bonds
  • 8/10 critical interaction features matched
  • CNS activity score = 1 (high brain penetration potential) [3] [6]

Properties

Product Name

DS-3078a

Molecular Formula

C21H21F3O4

Synonyms

DS3078a; DS 3078a; DS-3078a;NONE

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